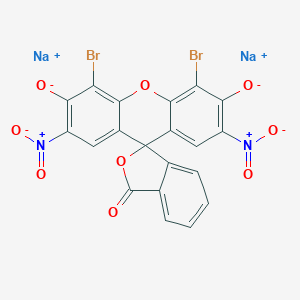

CID 45157631

描述

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

548-24-3 |

|---|---|

分子式 |

C20H8Br2N2NaO9 |

分子量 |

603.1 g/mol |

IUPAC 名称 |

disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H8Br2N2O9.Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;/h1-6,25-26H; |

InChI 键 |

LXPLFSYCGARHMW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-].[Na] |

其他CAS编号 |

548-24-3 |

物理描述 |

Red solid; [Merck Index] Dark brown powder; [Sigma-Aldrich MSDS] |

Pictograms |

Corrosive |

同义词 |

Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Modification Studies

Strategies for the Synthesis of Related Xanthene Dye Derivatives

The synthesis of xanthene dyes, such as fluorescein (B123965) and rhodamine derivatives, has evolved significantly from classical methods. Traditional approaches often involved the acid-catalyzed condensation of phenols or resorcinols with phthalic anhydride (B1165640) at high temperatures. uni-mainz.dewpmucdn.com While foundational, these methods often suffer from harsh reaction conditions and can result in low yields. uni-mainz.de

Modern synthetic strategies offer milder conditions, improved yields, and greater control over the final product. A facile route involves the use of readily available reagents to produce regioisomerically pure xanthene derivatives. nih.gov This method avoids the often inefficient oxidation steps required in older syntheses by forming intermediates that are already in the correct xanthene oxidation state. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reaction times and increasing efficiency. nih.gov For instance, the condensation of 3-(diethylamino)-phenol with phthalic anhydride can be performed using microwave irradiation to improve yields. wpmucdn.comnih.gov Another innovative approach involves the direct conversion of hydroxyl groups on the xanthene core into better leaving groups, such as mesylates, to allow for subsequent nucleophilic aromatic substitution, enabling the creation of novel asymmetric derivatives. uni-mainz.de

| Methodology | Key Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Condensation | Phenols/Resorcinols, Phthalic Anhydride, Strong Acid (e.g., H₂SO₄), High Temperature (180-210°C) | Well-established, straightforward concept | Harsh conditions, often low yields, potential for byproducts | uni-mainz.dewpmucdn.com |

| Modern Facile Route | Boron-mediated reactions, isolable nonpolar intermediates | Mild conditions, good to excellent yields, high purity, avoids harsh oxidation | Requires specific reagents and multi-step processes | nih.gov |

| Microwave-Assisted Synthesis | Standard reagents under microwave irradiation | Rapid reaction times, increased reaction efficiency (yields up to 77%) | Requires specialized equipment | nih.gov |

| Direct Modification (Post-Synthesis) | Mesylation of hydroxyl groups followed by nucleophilic substitution | Allows for synthesis of asymmetric derivatives, circumvents drawbacks of direct condensation | Multi-step process, overall yield can be moderate | uni-mainz.de |

Functionalization and Derivatization Approaches for Enhanced Performance in Research Systems

The performance of xanthene dyes in research, particularly in biological imaging, is critically dependent on their photophysical properties, such as brightness, photostability, and emission wavelength. nih.govsemanticscholar.org A key factor governing the fluorescence of many rhodamine dyes is the equilibrium between a fluorescent, polar zwitterion and a nonfluorescent, lipophilic lactone. nih.gov Functionalization strategies often aim to shift this equilibrium towards the fluorescent state to enhance performance.

One successful strategy is the direct fluorination of the xanthene system. nih.gov This modification can decrease the propensity for lactone formation, leading to improved cell permeability and fluorescence in biological environments. Another approach involves the incorporation of four-membered azetidine (B1206935) rings into the dye structure. nih.gov These modifications can be combined to fine-tune the dye's properties. Pushing the emission spectra into the far-red and near-infrared (NIR) regions is a major goal to minimize autofluorescence and phototoxicity in biological samples. nih.govrsc.org This has been achieved by replacing the oxygen atom at the 10' position of the xanthene core with other heteroatoms, such as silicon or sulfur, to create so-called "rhodamine-inspired" dyes. nih.govresearchgate.net Furthermore, introducing specific functional groups, like azides, allows for covalent labeling of biomolecules through bioconjugation reactions. uni-mainz.de

| Modification Strategy | Structural Change | Effect on Performance | Application Benefit | Reference |

|---|---|---|---|---|

| Xanthene Fluorination | Direct attachment of fluorine atoms to the xanthene core | Shifts lactone-zwitterion equilibrium toward the fluorescent form | Improved brightness and cell-permeability for imaging | nih.gov |

| Azetidine Incorporation | Integration of azetidine rings into the amino substituents | Fine-tunes photophysical properties and reduces non-fluorescent state formation | Optimization of fluorophores for specific biological environments | nih.gov |

| Heteroatom Substitution | Replacement of the 10'-oxygen with Si, P, or S | Red-shifts absorption and emission wavelengths into the far-red/NIR range | Enables deep-tissue and in vivo imaging with reduced background | nih.govresearchgate.net |

| Bioconjugate Functionality | Introduction of reactive groups like azides or carboxylic acids | Allows for covalent attachment to proteins, peptides, or oligonucleotides | Creation of targeted fluorescent probes and labels | uni-mainz.desemanticscholar.org |

Green Chemistry Principles in the Synthesis of Analogous Chromophores for Research

The synthesis of xanthene dyes and related chromophores is increasingly being guided by the principles of green chemistry, which prioritize the use of environmentally benign processes. scholarsresearchlibrary.comhumanjournals.com This involves developing methods that reduce waste, use safer solvents, and employ catalysts that are efficient and reusable. journaljpri.com

| Green Principle | Method/Technique | Example | Advantages | Reference |

|---|---|---|---|---|

| Benign Solvents | Use of water, ethanol, or solvent-free conditions | Synthesis of xanthene-based azo dyes in an ethanol/water solution | Reduces use of volatile and toxic organic solvents | tandfonline.com |

| Alternative Energy | Ultrasound irradiation or microwave heating | Ultrasound-assisted synthesis of functionalized xanthenes using a Zn(OAc)₂ catalyst | Shorter reaction times, energy efficiency, high yields (84-95%) | nih.gov |

| Reusable Catalysts | Use of heterogeneous or eco-friendly catalysts | Sulfonated fructose (B13574) as a green catalyst for condensation reactions | High catalytic activity, catalyst stability, reduced need for toxic reagents | journaljpri.com |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot, three-component condensation to form tetrahydrobenzo[a]xanthen-11-ones | High efficiency, shorter reaction times, simplified purification, reduced waste | scholarsresearchlibrary.com |

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Microscopic and Surface Characterization Techniques for Material Systems

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that utilizes a focused beam of electrons to scan the surface of a sample. This interaction generates signals that reveal information about the sample's surface topography, composition, and morphology. For dyes, SEM is invaluable for visualizing the physical form of the dye particles, including their size distribution, shape (e.g., crystalline, amorphous, fibrous), and surface texture. These morphological features can significantly influence a dye's performance, such as its dispersibility, solubility, and interaction with substrates.

While SEM is a standard technique for material characterization, specific research findings detailing the SEM analysis of C.I. Acid Red 91 were not found within the provided search results. Such studies would typically reveal the aggregated state, particle dimensions, and surface features of the dye powder, which are critical for understanding its behavior in various formulations and processes.

X-ray Diffractometry (XRD) for Crystalline Structure Determination

X-ray Diffractometry (XRD) is a powerful non-destructive analytical technique used to determine the crystalline structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice of a sample, researchers can identify crystalline phases, determine unit cell dimensions, assess crystallite size, and evaluate the degree of crystallinity. For organic dyes, understanding their crystalline structure is important as it can influence properties such as color intensity, lightfastness, thermal stability, and solubility. Polymorphism, the existence of different crystalline forms of the same compound, can also lead to variations in these properties, making XRD essential for comprehensive characterization.

Although XRD is a fundamental tool for characterizing crystalline organic compounds and pigments researchgate.netsdc.org.uk, specific research findings detailing the XRD analysis of C.I. Acid Red 91 were not identified in the provided search results. Such analyses would typically yield a diffraction pattern unique to the crystalline form of C.I. Acid Red 91, allowing for its definitive identification and structural assessment.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area and pore size distribution of solid materials. It is based on the physical adsorption of gas molecules (commonly nitrogen) onto the surface of the material at cryogenic temperatures. By analyzing the adsorption-desorption isotherms, the BET equation can be applied to calculate the total surface area accessible to the gas molecules, as well as information about the pore structure, such as pore volume and average pore diameter. For materials used in adsorption processes or as pigments, a well-defined surface area and pore structure are critical for their performance.

While BET analysis is frequently employed to characterize adsorbents used in dye removal processes jjeci.netresearchgate.net, specific research findings detailing the BET surface area analysis of C.I. Acid Red 91 itself were not found in the provided search results. Typically, BET analysis would be performed on the solid dye powder to understand its surface properties relevant to its physical handling and potential interactions in solution or on substrates.

Compound Information

| Property | Value | Source |

| Chemical Name | C.I. Acid Red 91 | nih.govworlddyevariety.com |

| Synonyms | Eosin (B541160) B, Saffrosine, Eosin I Bluish, C.I. 45400 | nih.govworlddyevariety.com |

| CAS Registry Number | 548-24-3 | nih.govworlddyevariety.com |

| Molecular Formula | C20H6Br2N2Na2O9 | nih.govworlddyevariety.com |

| Molecular Weight | 624.06 g/mol | nih.govworlddyevariety.com |

| Chemical Class | Xanthene dye | worlddyevariety.com |

| Primary Application | Fluorescent dye, Histological dye | nih.gov |

Compound Names

C.I. Acid Red 91

Eosin B

Saffrosine

Eosin I Bluish

C.I. 45400

Acid Red 91

Eosine BNX

Bluish, Eosine

Degradation Pathways and Mechanistic Research

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a class of highly efficient methods for the degradation of persistent organic pollutants like azo dyes. niscpr.res.in These processes are characterized by the generation of extremely reactive and non-selective hydroxyl radicals (•OH) in sufficient quantities to drive the mineralization of organic compounds. niscpr.res.in AOPs are considered a promising technology for treating textile effluents containing dyes that are resistant to conventional biological treatment methods.

Photocatalytic degradation is an AOP that utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light, leading to the breakdown of organic pollutants. mdpi.com

The efficacy of photocatalysis hinges on the use of a semiconductor photocatalyst. When a semiconductor like titanium dioxide (TiO₂) or zinc oxide (ZnO) is illuminated with photons of energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. acs.org

Titanium Dioxide (TiO₂): TiO₂ is the most widely studied photocatalyst due to its high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness. researchgate.netresearchgate.net It effectively degrades a wide range of organic pollutants, including azo dyes. researchgate.net

Zinc Oxide (ZnO): ZnO is a suitable alternative to TiO₂ and, in some cases, has demonstrated higher photocatalytic efficiency for the degradation of certain dyes. niscpr.res.incapes.gov.br

Composite Materials: To improve photocatalytic efficiency, especially under visible light, semiconductors are often combined with other materials. For example, creating composites by depositing a semiconductor on a support like activated carbon can enhance performance by increasing the adsorption of dye molecules on the catalyst surface, thereby facilitating their degradation. acs.orgresearchgate.net

The photogenerated electron-hole pairs are the catalysts for producing highly reactive radical species. mdpi.comacs.org

Hydroxyl Radicals (•OH): The holes (h⁺) in the valence band are powerful oxidizing agents and can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to form hydroxyl radicals (•OH). mdpi.comresearchgate.net

Superoxide (B77818) Radicals (•O₂⁻): The electrons (e⁻) in the conduction band can be trapped by molecular oxygen (O₂) adsorbed on the catalyst surface, generating superoxide radical anions (•O₂⁻). mdpi.combeilstein-journals.org

These radicals, particularly the hydroxyl radical, are extremely powerful and non-selective oxidizing agents. They attack the dye molecule, leading to the cleavage of the chromophoric azo bond (–N=N–), which results in decolorization. Subsequent attacks lead to the fragmentation of the aromatic intermediates (like naphthalene (B1677914) and benzene (B151609) derivatives) and ultimately to their complete mineralization into CO₂, H₂O, and inorganic ions. researchgate.net

The efficiency of the photocatalytic degradation process is highly dependent on several operational parameters. mdpi.comd-nb.info

| Parameter | General Effect on Anionic Azo Dye Degradation | Rationale |

| Initial Dye Concentration | Degradation rate decreases with increasing initial concentration. | At high concentrations, dye molecules can absorb a significant fraction of light, hindering photon absorption by the catalyst. The catalyst surface may also become saturated. mdpi.comcapes.gov.br |

| pH | Optimal degradation is often observed in acidic conditions for anionic dyes with TiO₂/ZnO. | The point of zero charge (pzc) for TiO₂ is around pH 6.2-6.8. Below this pH, the catalyst surface is positively charged, promoting the adsorption of anionic dyes like Acid Red 91. acs.orgdeswater.com |

| Temperature | A slight increase in temperature can enhance the reaction rate, but high temperatures can be detrimental. | An optimal temperature, often between 20-80°C, exists. Higher temperatures can decrease oxygen solubility and promote electron-hole recombination, reducing efficiency. mdpi.comd-nb.info |

| Light Intensity | The degradation rate increases with light intensity up to a certain point. | Higher intensity provides more photons to generate electron-hole pairs. However, at very high intensities, the rate can plateau due to the complete activation of the catalyst surface and increased electron-hole recombination. mdpi.comd-nb.info |

| Catalyst Loading | Efficiency increases with catalyst loading up to an optimum level, after which it decreases. | An increase in catalyst provides more active sites. However, excessive loading can lead to particle agglomeration and increased turbidity, which scatters light and reduces photon penetration. mdpi.comcapes.gov.br |

The kinetics of photocatalytic dye degradation are commonly analyzed using specific models to understand the reaction rates.

Pseudo-First-Order Model: For many photocatalytic reactions at low initial dye concentrations, the degradation rate follows pseudo-first-order kinetics. The rate is proportional to the concentration of the dye, and the integrated form is expressed as: ln(C₀/C) = k_app * t, where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent rate constant. researchgate.netbme.hu

Langmuir-Hinshelwood (L-H) Model: This model is widely used to describe the kinetics of heterogeneous photocatalysis and relates the initial degradation rate (r) to the initial concentration (C₀). The model is given by: r = (k_r * K_ads * C₀) / (1 + K_ads * C₀), where k_r is the intrinsic reaction rate constant and K_ads is the adsorption equilibrium constant. niscpr.res.inresearchgate.net This model accounts for both the reaction on the surface and the adsorption of the reactant onto the catalyst. researchgate.net

Besides photocatalysis, other AOPs like electrochemical oxidation and combined ozone-electrolysis are effective for dye degradation.

Electrochemical Oxidation: This method involves the degradation of pollutants by direct or indirect oxidation at the surface of an anode. researchgate.net Materials with high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD) anodes, are particularly effective as they facilitate the generation of hydroxyl radicals from water electrolysis. researchgate.net The process can effectively decolorize and mineralize dye solutions, with efficiency depending on parameters like current density, pH, and supporting electrolyte. researchgate.netpeacta.org

Ozone-Electrolysis: This hybrid process combines the strong oxidizing power of ozone with electrochemical treatment. scispace.comresearchgate.net The electrolysis can enhance the decomposition of ozone into highly reactive hydroxyl radicals, creating a synergistic effect that accelerates the degradation of refractory organic pollutants. Studies on C.I. Acid Red 18 have shown that this combined process achieves higher color and Total Organic Carbon (TOC) removal efficiencies compared to ozonation or electrolysis alone. researchgate.net The process is influenced by current density, pH, and the presence of electrolytes like NaCl. scispace.comresearchgate.net

Fenton and Fenton-like Oxidation Systems

Fenton and Fenton-like oxidation processes are advanced oxidation processes (AOPs) utilized for the degradation of persistent organic pollutants, such as the azo dye C.I. Acid Red 91. The core of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H2O2) catalyzed by ferrous ions (Fe2+). pjoes.comasianpubs.org These hydroxyl radicals are powerful, non-selective oxidizing agents that can break down the complex aromatic structure of dye molecules. pjoes.comresearchgate.net

The fundamental mechanism of the Fenton process involves the following key reaction:

Fe2+ + H2O2 → Fe3+ + •OH + OH− asianpubs.org

The generated hydroxyl radicals attack the dye molecule, leading to the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, and the subsequent fragmentation of the aromatic rings. researchgate.net This process results in the decolorization of the dye solution and the formation of smaller, less complex organic intermediates, which can be further oxidized to carbon dioxide and water under ideal conditions. researchgate.net

The efficiency of the Fenton process is highly dependent on several factors, including pH, the concentration of Fe2+ and H2O2, and the initial dye concentration. An acidic medium, typically with a pH between 2.5 and 4.0, is optimal for the Fenton reaction. pjoes.com At higher pH levels, the iron ions precipitate as ferric hydroxide, reducing the catalytic activity and the generation of hydroxyl radicals. mdpi.com

Fenton-like systems can also be employed, which may utilize other transition metals or modified iron-based catalysts to enhance the degradation process. mdpi.com For instance, the photo-Fenton process involves the use of UV light to photoreduce Fe3+ back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals, which can accelerate the degradation of dyes like Acid Red 91. researchgate.netmdpi.com

Persulfate Activation and Synergistic Advanced Oxidation Approaches

Persulfate (S2O82−) based advanced oxidation processes represent another effective method for the degradation of C.I. Acid Red 91. Persulfate can be activated to generate the sulfate (B86663) radical (SO4•−), a strong oxidizing agent with a high redox potential, capable of degrading a wide range of organic compounds. Activation can be achieved through various methods, including heat, UV radiation, and transition metal catalysis.

The generation of sulfate radicals from persulfate is a key step in this degradation pathway. Once formed, these radicals attack the C.I. Acid Red 91 molecule, leading to the breakdown of its chromophoric structure and subsequent mineralization.

Adsorption Mechanisms and Material Science for Remediation Research

Fundamental Adsorption Models and Isotherms (e.g., Langmuir, Freundlich, Temkin, Redlich-Peterson, Sips)

Adsorption isotherms are crucial for describing how C.I. Acid Red 91 interacts with adsorbent materials at equilibrium. scielo.br Several models are used to analyze and interpret the equilibrium data, providing insights into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites and no interaction between adsorbed molecules. jjeci.netsemanticscholar.org It is often used to determine the maximum adsorption capacity (qm) of an adsorbent. semanticscholar.org Studies on the adsorption of various acid dyes have shown that the Langmuir model can provide a good fit for the experimental data, suggesting a monolayer coverage of the dye on the adsorbent surface. deswater.comresearchgate.netresearchgate.net

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. semanticscholar.orgresearchgate.net It is characterized by constants that relate to the adsorption capacity and intensity. researchgate.net This model has been found to be suitable for describing the adsorption of acid dyes on various adsorbents, indicating the heterogeneous nature of the adsorbent surface. bioline.org.bracademicjournals.org

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. semanticscholar.org

The Redlich-Peterson isotherm is a hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. scielo.brnih.gov It can be applied in both homogeneous and heterogeneous systems and is useful for a wide range of adsorbate concentrations. scielo.brnih.gov

The Sips isotherm , also a combination of the Langmuir and Freundlich models, is used to describe heterogeneous adsorption systems and avoids the limitation of the Freundlich model of increasing adsorbate concentration. nih.gov Research on the adsorption of a similar diazo dye, C.I. Acid Red 97, onto natural clay indicated that the Sips model, along with the Freundlich model, best fit the experimental data. jjeci.net

The selection of the most appropriate isotherm model is typically based on the correlation coefficient (R2) values obtained from fitting the experimental data. scielo.br

Kinetic Studies of Adsorption Processes (e.g., Pseudo-First-Order, Pseudo-Second-Order, Intraparticle Diffusion, Elovich Equations)

Kinetic studies are essential to understand the rate of adsorption of C.I. Acid Red 91 onto various adsorbents and to identify the rate-controlling steps of the process. deswater.comijche.com Several kinetic models are commonly employed to analyze the experimental data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available adsorption sites on the adsorbent surface. ekb.eg

The pseudo-second-order model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. bioline.org.bracademicjournals.org This model is frequently found to best describe the adsorption kinetics of acid dyes onto various materials, as indicated by high correlation coefficients (R2 > 0.99). deswater.combioline.org.bracademicjournals.org

The intraparticle diffusion model is used to investigate the role of diffusion in the adsorption process. deswater.com It helps to determine if the adsorption is controlled by film diffusion, intraparticle diffusion, or both. researchgate.net For the adsorption of some acid dyes, intraparticle diffusion has been found to be a significant rate-controlling step, especially at higher initial dye concentrations. deswater.com

The Elovich equation is often used to describe chemisorption on highly heterogeneous surfaces. deswater.com

By fitting the experimental data to these models, researchers can determine the rate constants and gain insights into the adsorption mechanism. For example, a good fit to the pseudo-second-order model often implies that chemical adsorption is the dominant mechanism. researchgate.net

Development and Characterization of Novel Adsorbent Materials (e.g., biochar, natural clays, activated carbons, polymer-based materials)

The development of effective and low-cost adsorbent materials is a key area of research for the removal of C.I. Acid Red 91 from wastewater. A variety of materials have been investigated for their potential to adsorb acid dyes.

Biochar , a carbonaceous material produced from the pyrolysis of biomass, has emerged as a promising adsorbent due to its low cost, eco-friendliness, and high adsorption capacity. royalsocietypublishing.orgmdpi.com The properties of biochar, such as its porous structure, surface area, and surface functional groups, can be tailored by controlling the pyrolysis conditions and the feedstock used. royalsocietypublishing.org Modification of biochar through acid-base activation or impregnation with metal-heteroatoms can further enhance its adsorption capacity for organic dyes. royalsocietypublishing.org

Natural clays and their modified forms are also utilized as adsorbents. rsc.org Their layered structure, high surface area, and ion-exchange capacity make them effective in removing dyes from aqueous solutions. rsc.org For example, Yemen natural clay has been studied for the adsorption of a similar dye, C.I. Acid Red 97. jjeci.net

Activated carbons , due to their highly developed porosity and large surface area, are widely used and effective adsorbents for a broad range of pollutants, including dyes. rsc.orgrsc.org They can be produced from various carbonaceous materials, including agricultural byproducts, making them a potentially sustainable option. deswater.comgjesm.net Activated carbon cloth has also been investigated for the removal of acid dyes. researchgate.net

Polymer-based materials , such as chitosan (B1678972) and its composites, have shown significant potential for dye removal. researchgate.netnih.gov Chitosan, a natural polymer, possesses amine and hydroxyl groups that can serve as active sites for dye adsorption. researchgate.net

Other low-cost adsorbents derived from agricultural wastes, such as walnut shells, Sesamum indicum, and water hyacinth, have also been explored for the removal of acid dyes. semanticscholar.orgbioline.org.brekb.eg The characterization of these materials using techniques like Scanning Electron Microscopy (SEM) and Fourier-Transform Infrared Spectroscopy (FTIR) is crucial to understand their surface morphology and the functional groups involved in the adsorption process. semanticscholar.orgacademicjournals.org

Role of Surface Interactions and Adsorption Thermodynamics

Understanding the nature of surface interactions and the thermodynamic feasibility of the adsorption process is crucial for designing efficient remediation systems for C.I. Acid Red 91.

Surface interactions between the dye molecules and the adsorbent surface can be of a physical or chemical nature. Physical adsorption involves weak van der Waals forces, while chemical adsorption (chemisorption) involves the formation of chemical bonds. bioline.org.br The surface charge of the adsorbent and the ionic nature of the dye play a significant role. ircwash.org For anionic dyes like C.I. Acid Red 91, adsorbents with a positive surface charge are generally more effective due to electrostatic attraction. nih.gov The pH of the solution is a critical factor influencing the surface charge of the adsorbent and the speciation of the dye. semanticscholar.org

Adsorption thermodynamics are investigated by studying the effect of temperature on the adsorption process. nih.gov The key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—provide valuable information about the spontaneity, nature, and randomness of the adsorption process. bioline.org.brnih.gov

Gibbs Free Energy Change (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous. bioline.org.brnih.gov

Enthalpy Change (ΔH°): A positive ΔH° suggests that the adsorption is endothermic, meaning it is favored at higher temperatures. ekb.egnih.gov A negative ΔH° indicates an exothermic process, where adsorption is more favorable at lower temperatures. bioline.org.br The magnitude of ΔH° can also provide an indication of whether the adsorption is physical or chemical in nature. ekb.eg

Entropy Change (ΔS°): A positive ΔS° reflects an increase in randomness at the solid-solution interface during the adsorption process. ekb.eg

For instance, a study on the adsorption of an acid dye on walnut shells found the process to be spontaneous and exothermic. bioline.org.br In contrast, the adsorption of Acid Red 73 on HCl-treated water hyacinth stems was found to be spontaneous and endothermic. ekb.eg These thermodynamic studies are essential for optimizing the operational conditions for efficient dye removal.

Biodegradation and Bioremediation Approaches in Dye Research

Bioremediation, which utilizes microorganisms or their enzymes, has emerged as a promising, eco-friendly, and cost-effective technology for the treatment of textile dye effluents. tandfonline.comresearchgate.net The core of this approach lies in the ability of certain microbes to break down complex dye molecules.

Microbial Degradation Pathways and Enzyme-Mediated Transformations (e.g., Azo Bond Cleavage)

The initial and most critical step in the biodegradation of many synthetic dyes, particularly azo dyes, is the cleavage of the azo bond (-N=N-). canada.camdpi.comnih.gov This reductive cleavage is typically carried out by enzymes called azoreductases, which are produced by a variety of microorganisms, including bacteria and fungi. canada.camdpi.comijcmas.com These enzymes are often oxygen-sensitive and function optimally under anaerobic or anoxic conditions. ijcmas.com The breaking of the azo bond results in the formation of generally colorless but potentially hazardous aromatic amines. canada.caresearchgate.net

While C.I. Acid Red 91 is a xanthene dye, not an azo dye, the principles of enzymatic degradation are still relevant. rsc.org The degradation of complex organic molecules by microorganisms is often mediated by a suite of enzymes. For instance, ligninolytic enzymes produced by white-rot fungi, such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP), have shown significant potential in degrading a wide range of dyes. ijcmas.comua.pt These enzymes are oxidoreductases that can catalyze the oxidation of phenolic and non-phenolic aromatic compounds, leading to the breakdown of the dye's chromophore. mdpi.comua.pt Laccase, in particular, is a versatile enzyme that can oxidize a broad spectrum of substrates, making it a strong candidate for dye bioremediation. ua.ptnih.gov

The general mechanism of microbial dye degradation can be a multi-step process. For azo dyes, an initial anaerobic stage facilitates the reductive cleavage of the azo bond, followed by an aerobic stage where the resulting aromatic amines are further broken down and mineralized into simpler, non-toxic compounds like carbon dioxide and water. ijcmas.com A similar sequential anoxic-aerobic process has been shown to be effective for the degradation of other complex dyes. researchgate.net

| Microorganism/Enzyme | Dye Type Degraded | Key Degradation Mechanism | Reference |

| Bacillus megaterium KY848339.1 | Acid Red 337 (Azo Dye) | Cleavage of azo bond, complete degradation to small aliphatic compounds. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Stenotrophomonas sp. | Acid Red 88 (Azo Dye) | Biotransformation into non-aromatic metabolites in a sequential anoxic-aerobic bioreactor. researchgate.net | researchgate.net |

| Laccase | Acid Red 27 (Azo Dye) | Oxidation of phenolic group, leading to the splitting of the dye molecule. nih.gov | nih.gov |

| Acinetobacter radioresistens | Acid Red | Reductive cleavage of the azo bond catalyzed by azoreductase. researchgate.net | researchgate.net |

| Stenotrophomonas sp. BHUSSp X2 | C.I. Acid Red 1 (Azo Dye) | Decolorization and degradation into less toxic products. nih.gov | nih.gov |

Characterization of Biodegradation Intermediates via Spectroscopic Methods

To understand the degradation pathway and confirm the breakdown of the parent dye molecule, researchers employ various spectroscopic techniques. These methods allow for the identification of intermediate and final degradation products.

UV-Visible (UV-Vis) Spectrophotometry: This technique is commonly used to monitor the decolorization of the dye solution. researchgate.net A decrease in the absorbance at the dye's maximum wavelength (λmax) indicates the breakdown of the chromophore, the part of the molecule responsible for its color. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify the functional groups present in the original dye and its degradation products. nih.govresearchgate.net Changes in the FTIR spectrum, such as the disappearance of peaks corresponding to the azo bond or the appearance of new peaks, provide evidence of the dye's transformation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. nih.gov It is used to identify the specific chemical structures of the intermediate metabolites formed during biodegradation. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile and thermally labile compounds, which are common in dye degradation studies. tandfonline.comnih.gov It allows for the separation and identification of a wide range of degradation products. tandfonline.com

For example, in the degradation of the azo dye Acid Red 337 by Bacillus megaterium, LC-MS analysis confirmed the cleavage of the azo bond by identifying intermediate products and the eventual formation of small aliphatic compounds. tandfonline.com Similarly, in the degradation of Acid Red 27 by laccase, LC-MS/MS analysis identified four degradation products, elucidating the transformation pathway. nih.gov

| Spectroscopic Method | Information Obtained | Application in Dye Degradation | Reference |

| UV-Visible Spectrophotometry | Decolorization efficiency, breakdown of chromophore. | Monitoring the rate and extent of color removal. researchgate.net | researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups, structural changes. | Confirming the transformation of the dye's chemical structure. nih.govresearchgate.net | nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and semi-volatile intermediates. | Characterizing the smaller molecules formed during degradation. nih.gov | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of a wide range of non-volatile intermediates. | Elucidating the complete degradation pathway. tandfonline.comnih.gov | tandfonline.comnih.gov |

Bioreactor Design and Performance Optimization for Dye Treatment

For practical application in wastewater treatment, the biodegradation process is carried out in bioreactors. The design and operation of these bioreactors are crucial for maximizing the efficiency of dye removal. wrc.org.za Several types of bioreactors have been investigated for treating dye-containing wastewater, including:

Sequential Anoxic-Aerobic Bioreactors: This design is particularly effective for azo dyes, where the anoxic phase promotes the reductive cleavage of the azo bond, and the subsequent aerobic phase facilitates the degradation of the resulting aromatic amines. researchgate.net A study on C.I. Acid Red 88 using a sequential anoxic-aerobic bioreactor achieved 98% color removal and 95% COD (Chemical Oxygen Demand) removal. researchgate.net

Immobilized Cell Bioreactors: In this type of reactor, the microorganisms are immobilized on a solid support material, such as polyurethane foam. researchgate.net This approach offers several advantages, including higher cell concentrations, protection of the microorganisms from toxic substances, and easier separation of the biomass from the treated effluent. mdpi.com

Membrane Bioreactors (MBRs): MBRs combine a biological treatment process with membrane filtration. diva-portal.org They can achieve high-quality effluent and are becoming increasingly popular for wastewater treatment. science.gov

Fluidized Bed Bioreactors: These reactors use a fluidizing agent (liquid or gas) to keep the solid particles (biomass carriers) in suspension, providing a large surface area for microbial growth and efficient mass transfer. wrc.org.zamdpi.com

The performance of a bioreactor is influenced by several operational parameters, including hydraulic retention time (HRT), dye concentration, pH, and temperature. researchgate.netnih.gov Optimization of these parameters is essential to achieve high degradation efficiency. For instance, the degradation of C.I. Acid Red 1 by Stenotrophomonas sp. BHUSSp X2 was optimal at a temperature of 35°C and a pH of 8. nih.gov The degradation rate was found to decrease at higher initial dye concentrations, likely due to the toxic effect of the dye on the microorganisms. nih.gov

| Bioreactor Type | Key Features | Application in Dye Treatment | Reference |

| Sequential Anoxic-Aerobic Bioreactor | Separate anoxic and aerobic zones for sequential treatment. | Effective for azo dyes, achieving high color and COD removal. researchgate.net | researchgate.net |

| Immobilized Cell Bioreactor | Microorganisms are attached to a solid support. | High biomass concentration, enhanced stability, and efficiency. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Membrane Bioreactor (MBR) | Combination of biological treatment and membrane filtration. | Produces high-quality effluent, suitable for stringent discharge standards. diva-portal.orgscience.gov | diva-portal.orgscience.gov |

| Fluidized Bed Bioreactor | Suspended biomass carriers for high surface area and mass transfer. | Efficient treatment of industrial wastewater containing hydrocarbons and potentially dyes. wrc.org.zamdpi.com | wrc.org.zamdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in determining the three-dimensional geometry and understanding the chemical reactivity of C.I. Acid Red 91. The parent molecule of this dye is dibromodinitrofluorescein, and its isomers have been the subject of theoretical investigation.

Molecular Structure Optimization: Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio methods like Restricted Hartree-Fock (RHF) have been employed to optimize the geometries of dibromodinitrofluorescein isomers. researchgate.netmatilda.science These calculations determine the most stable molecular conformations by finding the lowest energy arrangement of atoms, providing precise data on bond lengths and angles.

Chemical Reactivity Descriptors: The reactivity of a molecule can be quantified through various descriptors calculated from its electronic structure. These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), help predict how the molecule will interact with other chemical species. For the isomers of dibromodinitrofluorescein, key reactivity descriptors have been calculated, indicating how factors like solvent environment can influence its chemical behavior. researchgate.netictp.it Furthermore, DFT calculations have shown that the excited state of Eosin (B541160) B has a significant charge-transfer character, which influences its interaction with the surrounding environment, particularly with protic solvents through hydrogen bonding. acs.org This interaction with hydrogen-bond-accepting groups, like the nitro groups on Eosin B, can lead to non-radiative deactivation of the excited state, a key aspect of its reactivity. acs.org

Below is a table of calculated global reactivity descriptors for an isomer of dibromodinitrofluorescein, providing insight into its chemical behavior.

| Descriptor | Symbol | Definition | Value (Gas Phase) |

|---|---|---|---|

| Chemical Potential | μ | - (IP + EA) / 2 | -4.88 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 1.54 eV |

| Global Softness | ϑ | 1 / (2η) | 0.32 eV⁻¹ |

| Electronegativity | EN | (IP + EA) / 2 | 4.88 eV |

| Electrophilicity Index | ω | μ² / (2η) | 7.73 eV |

| Electron-donating power | ω⁻ | (3IP + EA)² / (16(IP - EA)) | 6.97 eV |

| Electro-accepting power | ω⁺ | (IP + 3EA)² / (16(IP - EA)) | 2.84 eV |

Electronic Structure and Spectroscopic Property Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption spectra of dyes like C.I. Acid Red 91. These calculations provide information on excitation energies, oscillator strengths, and the nature of the electronic transitions involved.

The electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap between them (HOMO-LUMO gap), are crucial for understanding the color and photochemical behavior of the dye. researchgate.net TD-DFT calculations performed on the dianionic form of Eosin B predict its first electronic transition to be at approximately 2.5 eV. acs.org This transition is identified as a one-electron HOMO-LUMO transition. acs.org The analysis of these frontier orbitals shows that the transition involves a significant increase in electron density on the nitro groups, confirming a substantial charge-transfer character for this excitation. acs.org This theoretical prediction aligns well with experimental observations of the dye's absorption spectrum. acs.org

General computational studies on the broader class of xanthene dyes show that their primary absorption band in the visible region is predominantly assigned to the HOMO → LUMO transition (S₀ → S₁), which is consistent with the specific findings for Eosin B. nih.gov

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Ionization Potential (IP) | 6.42 eV | DFT/B3LYP | researchgate.net |

| Electron Affinity (EA) | 3.34 eV | DFT/B3LYP | researchgate.net |

| HOMO-LUMO Gap (η) | 3.08 eV | DFT/B3LYP | researchgate.net |

| First Electronic Transition | ~2.5 eV | TD-DFT | acs.org |

| Nature of Transition | HOMO → LUMO | TD-DFT | acs.org |

Reaction Mechanism Elucidation via Computational Modeling

Based on available scientific literature, specific computational studies focused on elucidating the reaction mechanisms of C.I. Acid Red 91, such as its synthesis pathway or specific chemical transformations, have not been extensively reported. While computational chemistry is a powerful tool for such investigations, the research focus on this particular dye has been more directed towards its electronic properties, spectroscopic behavior, and its application in photocatalysis and adsorption processes. nih.govresearchgate.net

Tautomeric Equilibria and Conformational Analysis

Xanthene dyes, including C.I. Acid Red 91, can exist in several tautomeric and conformational forms, which significantly influences their properties, such as color and fluorescence. The main equilibrium is between a colored, open quinoid form and a colorless, closed lactone form (a spirocyclic structure). nih.govresearchgate.net

Conformational Analysis: Computational studies on the general class of xanthene dyes using DFT have investigated the relative stabilities of these open and closed forms. nih.gov These studies have shown that the open, quinoid form is typically energetically more stable in the ground state (S₀) compared to the closed lactone form. nih.gov This stability is a key reason for the vibrant color of these dyes in solution.

Tautomeric Equilibria: The protolytic equilibria of fluorescein-type dyes are complex, with multiple ionization states possible depending on the pH of the solution. For dyes of the "eosin type," which bear both hydroxyl and carboxylic acid groups, different tautomers of the anionic species can exist. mdpi.com Experimental studies on related eosin dyes have shown that the monoanion can exist in tautomeric forms where either the carboxylic group or the phenolic hydroxyl group is ionized. mdpi.comresearchgate.net The equilibrium between these forms is influenced by the substituents on the xanthene core and the nature of the solvent. mdpi.com While these tautomeric behaviors are well-established for the eosin family, specific quantum chemical calculations modeling the detailed tautomeric equilibria for C.I. Acid Red 91 are not prominently featured in the current body of scientific literature.

Advanced Research Applications and Methodological Contributions

C.I. Acid Red 91 as a Molecular Probe in Biochemical and Cell Biology Systems

As a versatile dye, C.I. Acid Red 91 serves as a valuable tool in biochemical and cell biology research, aiding in the visualization, quantification, and tracking of biomolecules and cellular processes.

Methodologies for Protein Staining and Quantification

C.I. Acid Red 91 is recognized for its ability to stain and quantify proteins, a capability enhanced by specific chemical conditions. The dye binds to proteins in an acidic environment, forming a complex whose absorbance, typically measured between 536-544 nm, correlates with protein concentration nih.gov. The sensitivity of this protein-dye interaction can be significantly improved through the addition of magnesium ions nih.govhellobio.com.

A notable methodological contribution is its use in negative staining of proteins within SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) gels when combined with magnesium chloride nih.govhellobio.com. Furthermore, established "eosin B dye methods" are employed for the estimation of a broad spectrum of proteins nih.govnih.govhellobio.com. The protein-dye complex formation with Eosin (B541160) B is rapid, occurring instantaneously, and its absorbance remains stable for up to 60 minutes, facilitating quantitative analysis researchgate.net. Research also explores its potential for protein detection in gels through background or fluorescent staining techniques google.com.

Table 1: C.I. Acid Red 91 in Protein Staining and Quantification

| Methodology | Key Reagents/Conditions | Wavelength (nm) | Notes | Reference(s) |

| Protein Staining/Quantification | Eosin B, acidic pH | 536-544 | Absorbance proportional to protein concentration | nih.gov |

| Protein Staining/Quantification | Eosin B + Magnesium | Acidic pH | Enhanced sensitivity | nih.govhellobio.com |

| SDS-PAGE Staining | Eosin B + Magnesium Chloride | N/A | Negative staining of proteins | nih.govhellobio.com |

| Protein Estimation | Eosin B complex | 536-544 | Complex absorbance shift aids concentration determination | scientificlabs.iesigmaaldrich.com |

| Protein Estimation | Eosin B complex stability | N/A | Stable for up to 60 min | researchgate.net |

| Gel Protein Detection | Eosin Y (related dye) | N/A | Potential for background or fluorescent staining; improved sensitivity over Coomassie Blue | google.com |

Applications in Biomolecule Tracking and Cell Function Evaluation

C.I. Acid Red 91 functions as a multifaceted dye in biological experiments, assisting researchers in observing cellular structures, tracking biomolecules, and evaluating cell functions hellobio.commedchemexpress.comscribd.com. It is classified as both a fluorescent and a histological dye scientificlabs.ie.

In cell viability assays, C.I. Acid Red 91 is utilized as a dye exclusion agent. Its principle relies on the differential permeability of cell membranes: viable cells with intact membranes exclude the dye, while dead cells with compromised membranes readily take it up doaj.orgbiorxiv.orgnih.gov. This characteristic allows for the quantitative assessment of cell viability.

Beyond viability assays, Eosin B has specific applications in staining protocols:

It is used in conjunction with Azure A for the staining of cell granules, nuclei, and microorganisms scientificlabs.iesigmaaldrich.comsigmaaldrich.comhistoline.com.

It aids in the differential staining of cells within the anterior pituitary gland scientificlabs.iesigmaaldrich.comsigmaaldrich.com.

It is incorporated into Ramanowsky's stain scribd.com.

It serves as a component in the Harris stain for identifying Negri bodies scientificlabs.iesigmaaldrich.comsigmaaldrich.com.

Its use in staining bacteria within soil samples has also been documented scribd.com.

Research has explored its potential as a phosphorescent triple probe for studying the diffusion dynamics of membrane proteins scribd.com.

Furthermore, its photodynamic effects on sperm have been investigated using microscopy worldscientific.com.

Utilization in Histological and Microscopic Analysis for Research Purposes

C.I. Acid Red 91 is a recognized histological dye scientificlabs.ienih.gov, frequently employed as a counterstain in conjunction with hematoxylin (B73222) in routine histological preparations, such as the Hematoxylin and Eosin (H&E) stain. In this context, it stains the cytoplasm and connective tissue fibers in shades of pink and red, providing contrast to the blue-stained nuclei nih.govbasicmedicalkey.comwikidoc.org.

Specific histological and microscopic research applications include:

Serving as a counterstain for collagen when used with Mayer's Hemalum, often imparting a bluish hue distinct from Eosin Y scientificlabs.iesigmaaldrich.comscribd.comsigmaaldrich.comhistoline.com.

Its use alongside Azure A for staining cellular granules, nuclei, and microorganisms scientificlabs.iesigmaaldrich.comsigmaaldrich.comhistoline.com.

Facilitating the differential staining of anterior pituitary cells scientificlabs.iesigmaaldrich.comsigmaaldrich.com.

Application in the Harris stain for Negri bodies scientificlabs.iesigmaaldrich.comsigmaaldrich.com.

Histological analysis of tissue sections, including rat anal sphincter and mouse tissues, typically in combination with hematoxylin scientificlabs.iesigmaaldrich.com.

Advanced microscopic techniques such as two-photon excitation fluorescence microscopy (TPEF) have been employed for imaging eosin-stained mouse brain sections, enabling 3D reconstruction and demonstrating its utility in detailed histological analysis spiedigitallibrary.org.

Confocal laser scanning microscopy has been utilized for whole-mount eosin B staining to observe the developmental processes of fungal structures in rice sheaths researchgate.net.

Table 2: Biological Activities of C.I. Acid Red 91 (Eosin B)

| Activity | Target | IC50 Value | Mechanism/Notes | Reference(s) |

| Anti-parasitic | Plasmodium falciparum (drug-resistant strains) | ~124 nM | Potent, selective inhibitor; novel mechanism; damages membranes, alters organelles, inhibits enzymes (DHFR-TS, GR, TrxR) | nih.govnih.govresearchgate.net |

| Anti-parasitic | Toxoplasma gondii | ~180 µM (enzymatic/cell culture) | Inhibits DHFR-TS | nih.govnih.gov |

| Antimalarial | Plasmodium berghei (murine model) | N/A | Demonstrated efficacy at tested doses, showing better results than controls | researchgate.net |

Exploration of Biological Activities and Inhibitory Mechanisms in Research Models (e.g., anti-parasitic properties)

C.I. Acid Red 91, commonly referred to as Eosin B, exhibits significant anti-parasitic properties, particularly against malarial parasites. It has been identified as a potent and selective inhibitor of various drug-resistant strains of Plasmodium falciparum, with an average inhibitory concentration (IC50) of approximately 124 nM nih.govnih.govresearchgate.net. Crucially, Eosin B does not exhibit cross-resistance with existing antimalarial drugs, suggesting it operates via a novel mechanism of action nih.govnih.gov.

Research indicates that its antimalarial effects are multifaceted. These include causing extensive damage to parasite membranes, altering intracellular organelles like mitochondria and digestive vacuoles, and inhibiting key enzymes such as dihydrofolate reductase-thymidylate synthase (DHFR-TS), glutathione (B108866) reductase, and thioredoxin reductase nih.govnih.gov. Its inhibitory action on the bifunctional P. falciparum DHFR-TS enzyme is a key aspect of its antimalarial activity nih.govnih.gov. Studies have also shown Eosin B to be effective against Toxoplasma gondii, with an IC50 of around 180 µM in enzymatic and cell culture assays nih.govnih.gov. Notably, Eosin B demonstrates selectivity, being non-toxic to mammalian host cells at concentrations effective against parasites nih.govnih.gov. Its efficacy has also been investigated in in vivo murine models for malaria researchgate.net.

Development of Functional Materials Incorporating C.I. Acid Red 91 for Advanced Research Applications

While dyes, including C.I. Acid Red 91, are generally recognized for their roles in emerging fields such as functional textile processing and dye-sensitized solar cells (DSSCs) hellobio.commedchemexpress.com, specific research detailing the incorporation of C.I. Acid Red 91 into these advanced materials is limited in the provided search results. The general applications of dyes in these areas are noted nih.govhellobio.comresearchgate.netmedchemexpress.commedchemexpress.comchemmethod.commdpi.com.

However, research into the environmental remediation of Eosin B from wastewater, employing adsorbents like zinc alginate beads, highlights its presence in industrial effluents and the need for environmental research chemmethod.commdpi.comacs.org. This focus on its removal and treatment from aquatic environments represents an indirect advanced research application in environmental science.

Table 3: Histological and Microscopic Applications of C.I. Acid Red 91 (Eosin B)

| Application | Staining Role | Associated Stains | Notes | Reference(s) |

| General Histology | Cytoplasmic/connective tissue stain | Hematoxylin | Stains cytoplasm pink-orange, collagen, muscle fibers | nih.govbasicmedicalkey.comwikidoc.org |

| Histology | Counterstain for collagen | Mayer's Hemalum | Provides a bluish cast | scientificlabs.iesigmaaldrich.comscribd.comsigmaaldrich.comhistoline.com |

| Histology | Staining cell granules, nuclei, microorganisms | Azure A | Used in combination | scientificlabs.iesigmaaldrich.comsigmaaldrich.comhistoline.com |

| Histology | Differential staining | N/A | Anterior pituitary cells | scientificlabs.iesigmaaldrich.comsigmaaldrich.com |

| Histology | Staining Negri bodies | Harris Stain | Component of Harris stain | scientificlabs.iesigmaaldrich.comsigmaaldrich.com |

| Microscopy | Studying membrane protein diffusion | N/A | Phosphorescent triple probe | scribd.com |

| Microscopy | Observing fungal development | N/A | Confocal laser scanning microscopy | researchgate.net |

| Microscopy | Histological analysis of tissue sections | Hematoxylin | Rat anal sphincter, mouse tissues | scientificlabs.iesigmaaldrich.com |

| Microscopy | Brain section imaging | N/A | Two-photon excitation fluorescence microscopy for 3D reconstruction | spiedigitallibrary.org |

Compound List:

C.I. Acid Red 91 (Eosin B)

Eosin Y (Eosin Yellowish, Acid Red 87, C.I. 45380)

Eosin Scarlet

Saffrosine

Imperial Red

Eosin Bluish

Erythrosin B

Plasmodium falciparum

Toxoplasma gondii

Trypan blue

Propidium

Erythrosine B

Mayer's Hemalum

Azure A

Harris Stain

Coomassie Blue

SYPRO Dyes

Magnesium chloride

DHFR-TS (Dihydrofolate reductase-thymidylate synthase)

Glutathione reductase

Thioredoxin reductase

Alphazurine A

Crystal violet

常见问题

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of C.I. Acid Red 91?

- Methodological Answer : Optimize synthesis by controlling reaction parameters (e.g., temperature, pH, and stoichiometry) and employ purification techniques like recrystallization or column chromatography. Validate purity using HPLC with UV-Vis detection (280–500 nm) and compare retention times to certified standards. Document all steps in detail, including reagent sources and equipment specifications, to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing C.I. Acid Red 91’s molecular structure?

- Methodological Answer : Use UV-Vis spectroscopy to confirm λmax in aqueous solutions (e.g., 515 nm for acidic forms). Complement with FT-IR to identify functional groups (e.g., sulfonic acid peaks at 1030–1200 cm⁻¹) and ¹H/¹³C NMR for structural elucidation. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure spectral baselines are corrected and reference controls are included .

Q. How should researchers design experiments to assess the dye’s stability under standard laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the dye to controlled light (e.g., UV lamps), temperature (25–60°C), and pH (2–12). Monitor degradation kinetics via spectrophotometry and quantify using Beer-Lambert law. Include triplicate samples and statistical analysis (e.g., ANOVA) to account for variability. Report uncertainties in degradation rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported photodegradation efficiencies of C.I. Acid Red 91?

- Methodological Answer : Systematically isolate variables (e.g., light intensity, catalyst concentration) and replicate studies under identical conditions. Employ multi-method validation: Compare HPLC for parent compound quantification, TOC analysis for mineralization, and LC-MS for intermediate identification. Use error-propagation models to assess data reliability and publish raw datasets for peer validation .

Q. How can electrochemical degradation mechanisms of C.I. Acid Red 91 be rigorously investigated?

- Methodological Answer : Utilize a three-electrode system with Pt rotating disk electrodes to study redox behavior via cyclic voltammetry (scan rates: 10–100 mV/s). Monitor decolorization kinetics with in-situ UV-Vis and identify degradation products using GC-MS. Correlate current density with reaction pathways (e.g., hydroxyl radical generation) and model using Butler-Volmer equations. Include control experiments without applied potential .

Q. What integrated computational-experimental approaches predict the environmental fate of C.I. Acid Red 91?

- Methodological Answer : Develop QSAR models to estimate biodegradation half-lives based on molecular descriptors (e.g., logP, HOMO-LUMO gaps). Validate with batch reactor experiments measuring aerobic/anaerobic degradation. Combine molecular dynamics simulations to assess binding affinities with soil organic matter. Calibrate models using experimental adsorption isotherms (e.g., Freundlich) .

Q. How can thermodynamic parameters of C.I. Acid Red 91’s aqueous aggregation be quantified?

- Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) during dye aggregation. Complement with dynamic light scattering (DLS) to monitor particle size distribution. Calculate entropy (ΔS) and Gibbs free energy (ΔG) using van’t Hoff plots. Compare with theoretical models (e.g., Debye-Hückel) to infer dominant intermolecular forces .

Methodological Notes

- Data Presentation : Use tables to summarize kinetic constants (e.g., kobs for degradation) and statistical parameters (R², p-values). Follow journal guidelines for figure formatting (e.g., axis labels, error bars) .

- Reproducibility : Publish detailed supplemental materials, including raw spectra, instrument settings, and computational code .

- Ethical Compliance : Declare conflicts of interest and funding sources. Provide data transparency via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。